molecular formula C20H38O4 B14366401 Diheptan-2-yl hexanedioate CAS No. 90456-62-5

Diheptan-2-yl hexanedioate

Cat. No.: B14366401
CAS No.: 90456-62-5
M. Wt: 342.5 g/mol
InChI Key: HXEQAVFXRNYRDT-UHFFFAOYSA-N
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Description

Diheptan-2-yl hexanedioate is a diester of adipic acid (hexanedioic acid) and heptan-2-ol. Its molecular structure consists of a six-carbon adipate backbone esterified with two heptan-2-yl groups. The ester groups introduce branching at the second carbon of the heptyl chain, distinguishing it from linear or other branched esters like di(2-ethylhexyl) adipate (DEHA). The inferred molecular formula is C₂₀H₃₈O₄, with a molecular weight of 342.5 g/mol.

For instance, esters with longer or branched alkyl chains typically exhibit higher hydrophobicity, lower volatility, and enhanced plasticizing efficiency compared to shorter-chain analogs like dimethyl or diethyl adipates .

Properties

CAS No.

90456-62-5

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

IUPAC Name

diheptan-2-yl hexanedioate

InChI

InChI=1S/C20H38O4/c1-5-7-9-13-17(3)23-19(21)15-11-12-16-20(22)24-18(4)14-10-8-6-2/h17-18H,5-16H2,1-4H3

InChI Key

HXEQAVFXRNYRDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)OC(=O)CCCCC(=O)OC(C)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diheptan-2-yl hexanedioate can be synthesized through esterification of hexanedioic acid with heptanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diheptan-2-yl hexanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Hexanedioic acid and heptanoic acid.

    Reduction: Heptanol and hexanediol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diheptan-2-yl hexanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diheptan-2-yl hexanedioate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanedioic acid and heptanol, which may exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares diheptan-2-yl hexanedioate with three related adipate esters: diethyl adipate (DEA) , dimethyl hexanedioate (DMH) , and di(2-ethylhexyl) adipate (DEHA) .

Property This compound Diethyl Adipate (DEA) Dimethyl Hexanedioate (DMH) Di(2-ethylhexyl) Adipate (DEHA)
Molecular Formula C₂₀H₃₈O₄ C₁₀H₁₆O₄ C₈H₁₄O₄ C₂₂H₄₂O₄
Molecular Weight (g/mol) 342.5 202.2 174.2 370.6
Ester Group Heptan-2-yl (branched C₇) Ethyl (C₂) Methyl (C₁) 2-ethylhexyl (branched C₈)
Typical Applications Plasticizers, lubricants* Fuel additives, solvents Specialty chemicals, bio-based materials Plasticizers, PVC production
Volatility Moderate High Very high Low
Viscosity Intermediate† Low (data not shown) 38.26 mN·s/m² (at 8–112°C) High (used in high-temperature applications)
Market Trends Niche applications* Declining due to regulations CAGR of XX% (2019–2033) Stable demand in plastics industry

*Inferred from structural analogs.
†Estimated based on chain length and branching.

Key Findings:

Chain Length and Branching :

  • Shorter esters (e.g., DMH, DEA) exhibit higher volatility and lower viscosity, making them suitable for solvents and fuel additives. In contrast, longer/branched esters like DEHA and this compound are preferred for plasticizers due to their low volatility and compatibility with polymers .
  • This compound’s heptan-2-yl groups likely offer a balance between plasticizing efficiency and processability compared to DEHA’s bulkier 2-ethylhexyl groups.

Reactivity :

  • Esters with branched chains (e.g., DEHA, this compound) show reduced reactivity in condensation reactions compared to linear analogs. For example, α,ω-diketones with branched esters form macrocyclic compounds rather than linear polymers when reacting with hydrazides .

Market Dynamics: DMH is experiencing growth (projected $750 million market by 2028) driven by bio-based chemical demand and production advancements . DEHA remains a staple in plastics, but regulatory pressures on phthalate alternatives may shift demand toward novel esters like this compound .

Research and Industrial Insights

  • Synthetic Pathways: this compound is likely synthesized via esterification of adipic acid with heptan-2-ol, analogous to DEHA’s production from 2-ethylhexanol .
  • Performance Trade-offs : While DEHA’s high molecular weight ensures durability, this compound’s intermediate chain length may improve biodegradability—a critical factor in evolving environmental regulations .
  • Gaps in Data : Specific properties (e.g., melting point, toxicity) for this compound require further experimental validation, as existing literature focuses on more common esters like DMH and DEHA .

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